6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

Catalog No.
S876753
CAS No.
1414958-33-0
M.F
C5H10ClNO
M. Wt
135.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

CAS Number

1414958-33-0

Product Name

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

IUPAC Name

6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H

InChI Key

AEUJPECOKQPLTC-UHFFFAOYSA-N

SMILES

C1C2CNCC1O2.Cl

Canonical SMILES

C1C2CNCC1O2.Cl

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound characterized by the presence of an oxygen atom and a nitrogen atom within its structure. With the molecular formula C5_5H10_{10}ClNO and a molecular weight of 135.59 g/mol, this compound exhibits unique properties due to its bicyclic framework. The compound is also known by several synonyms, including 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride and 6-Oxa-3-Azabicyclo[3.1.1]Heptane Tosylate Hydrochloride .

  • Potential as a Building Block for Drug Discovery

    The structure of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride contains a bicyclic ring system with a nitrogen atom (aza) and an oxygen atom (oxa). This combination of features is present in many biologically active molecules. Some chemical suppliers offer 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride as a building block for medicinal chemistry, suggesting researchers might utilize it in the synthesis of novel drug candidates [, , ].

  • Importance of Negative Data in Research

    The absence of significant scientific literature on 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride doesn't necessarily negate its potential applications. In scientific research, negative results (compounds that don't exhibit the desired activity) are often not published, making it difficult to track all avenues of investigation. Therefore, the lack of widespread research on this compound doesn't definitively exclude its potential usefulness.

, including:

  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Acid-base reactions: The hydrochloride form indicates that it can donate protons, making it useful in acid-base chemistry.
  • Cyclization reactions: Its bicyclic structure allows for potential cyclization under specific conditions, leading to derivatives with varied biological activities.

Research indicates that 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride exhibits various biological activities, particularly in pharmacology. Its structural features suggest potential interactions with neurotransmitter systems, which may lead to effects on mood and cognition. Preliminary studies have hinted at its role as a possible therapeutic agent in treating neurodegenerative diseases, although further research is necessary to substantiate these claims .

The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride can be achieved through several methods:

  • Cyclization of precursors: Starting materials containing both nitrogen and oxygen functionalities can undergo cyclization reactions under acidic or basic conditions to form the bicyclic structure.
  • Reduction reactions: Certain synthetic pathways may involve the reduction of corresponding ketones or aldehydes to yield the desired product.
  • Use of protecting groups: Protecting groups for amines or alcohols may be employed during synthesis to prevent unwanted side reactions.

These methods highlight the compound's synthetic accessibility, with varying yields depending on the conditions used.

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development targeting neurological disorders.
  • Chemical research: It acts as a building block for synthesizing more complex molecules in organic chemistry.
  • Material science: Its unique structure may lend itself to applications in creating novel materials with specific properties.

Interaction studies involving 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride focus on its binding affinity with various receptors and enzymes:

  • Neurotransmitter receptors: Investigations into how this compound interacts with serotonin and dopamine receptors could provide insights into its psychoactive properties.
  • Enzyme inhibition: Studies exploring its role as an inhibitor for specific enzymes may reveal therapeutic potentials in metabolic disorders.

These studies are crucial for understanding the full scope of the compound's biological implications.

Several compounds share structural similarities with 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride:

Compound NameMolecular FormulaMolecular WeightUnique Features
3-Oxa-6-aza-bicyclo[3.1.1]heptaneC5_5H9_9NO99.13 g/molDifferent positioning of oxygen and nitrogen
6-Oxa-bicyclo[2.2.2]octaneC8_8H14_14O126.19 g/molLarger bicyclic structure
2-Azabicyclo[2.2.2]octaneC7_7H11_11N111.17 g/molLacks oxygen functionality

The uniqueness of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride lies in its specific arrangement of atoms, which grants it distinct chemical and biological properties compared to these similar compounds.

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a bridged bicyclic compound with the IUPAC name 6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride. Its molecular formula is C₅H₁₀ClNO, derived from the parent compound (C₅H₉NO) and hydrochloric acid. Key identifiers include:

PropertyValueSource
CAS Number1414958-33-0
Molecular Weight135.59 g/mol
SMILESC1C2CNCC1O2.Cl
Parent Compound CID17965857 (Free base)

The bicyclo[3.1.1] system consists of seven atoms: five carbons, one oxygen, and one nitrogen. The oxygen bridges two carbons, while the nitrogen resides at position 3, contributing to the compound’s basicity and hydrogen-bonding capacity.

Historical Development in Heterocyclic Chemistry

The synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride represents a milestone in bridged bicyclic morpholine chemistry. Key historical milestones include:

YearEventReference
2011First reported synthesis via a six-step sequence starting from cyclohexene oxides
2012Development of a seven-step route to 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate
2021Recognition as a morpholine isostere with applications in kinase inhibition

Bridged bicyclic morpholines emerged as targets in medicinal chemistry due to their conformational rigidity and ability to mimic natural heterocycles like morpholine. Early work focused on overcoming synthetic challenges, such as stereoselective cyclization and ring strain management.

Significance as a Bridged Bicyclic Morpholine Derivative

This compound serves as a morpholine isostere, offering advantages over traditional morpholines:

Property6-Oxa-3-azabicyclo[3.1.1]heptaneMorpholine
ChiralityAchiralGenerally chiral
Conformational RigidityHigh (bridged structure)Moderate
Hydrogen BondingOxygen and nitrogen donorsNitrogen and oxygen
LipophilicitySimilar to morpholine (cLogP ≈ -0.3)Variable

The achiral nature simplifies drug design by eliminating stereochemical complexity. Its bicyclo[3.1.1] framework enforces a coplanar conformation, enabling efficient π-π interactions with aromatic rings in enzyme active sites. Applications include:

  • Kinase Inhibition: Mimicking morpholine’s role in PI3K/mTOR pathway inhibitors.
  • Conformationally Restricted Scaffolds: Enhancing selectivity in PROTACs (proteolysis-targeting chimeras).
  • Anticancer Drug Development: Incorporation into Thalidomide analogs.

Traditional Multi-Step Organic Synthesis Approaches

Starting Material Selection and Optimization

The synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane derivatives typically commences with carefully selected starting materials that provide the necessary structural framework for bicyclic construction [3]. Fundamental building blocks for bicyclic pyrrolidine synthesis have been established through the utilization of L-pyroglutamic acid via tricyclic N,O-acetal intermediates, as demonstrated in pharmaceutical intermediate preparation [4]. The selection of starting materials requires consideration of functional group compatibility and stereochemical requirements inherent to the target bicyclic system [4].

Key Stereoselective Formation Strategies

Stereoselective synthesis of bicyclo[3.1.1]heptane systems relies on controlling the stereochemical outcome during cyclization events [6]. Intramolecular photocycloaddition reactions have been demonstrated to provide high stereoselectivity in the formation of bicyclic frameworks, with endo-stereochemistry preference observed at bridgehead positions [6]. The preference for endo-stereochemistry at C-6 bridged head positions has been consistently observed in cross-adduct formations, with ratios reaching 100:0 in optimized systems [6].

Photoinduced intramolecular cyclizations of appropriately substituted precursors exhibit stereoselective behavior, with five-membered ring formations predominantly yielding cis products while six-membered rings favor trans configurations [7]. The stereochemical control in these systems arises from conformational constraints imposed by the bicyclic framework and orbital alignment considerations during bond formation processes [7].

Enantioselective synthesis approaches have been developed utilizing catalytic asymmetric methods, including 1,4-addition-ring closing metathesis sequences that provide bicyclic products with enantiomeric excesses ranging from 93% to 97% [8]. These methodologies enable independent variation of ring sizes while maintaining high levels of stereochemical control [8].

Synthetic MethodStereoselectivityYield RangeKey Features
Photocycloadditionendo/exo 100:070-85%High facial selectivity
Intramolecular Cyclizationcis preference60-80%Ring size dependent
Asymmetric Catalysis93-97% ee65-90%Enantiocontrol
Radical CyclizationHigh diastereoselectivity75-92%Orbital alignment control

Novel Catalytic Routes for Bicyclo[3.1.1]heptane Core Construction

Modern catalytic approaches for bicyclo[3.1.1]heptane core construction have emerged as powerful alternatives to traditional multi-step synthesis [9]. Boronyl radical catalysis has been developed for the synthesis of highly substituted bicyclo[3.1.1]heptanes through [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl ketones [9]. This methodology employs a combination of tetraalkoxydiboron compounds and 3-pentyl isonicotinate as the catalytic system, achieving isolated yields up to 99% [9].

Photoinduced [3σ+2σ] cycloaddition reactions have been developed for the construction of aminobicyclo[3.1.1]heptanes using bicyclo[1.1.0]butanes and cyclopropyl amines under mild conditions [10]. This methodology utilizes Ir[dF(CF3)ppy]2(dtbpy)PF6 as the photocatalyst at 2 mol% loading under blue light irradiation at room temperature [10]. The reaction proceeds through well-orchestrated mechanistic steps to furnish bicyclo[3.1.1]heptanes containing diverse functional groups [10].

Catalyst-controlled annulations have been achieved using titanium(III)-catalyzed single-electron reductive generation of carbon radicals from bicyclo[1.1.0]butanes, enabling concise (3 + 3) annulation with vinyl azides [11]. Scandium catalysis provides an alternative pathway through efficient dipolar (3 + 2) annulation with vinyl azides to generate intermediate compounds that undergo chemoselective rearrangement to construct the desired bicyclic frameworks [11].

Copper-mediated aerobic synthesis represents another catalytic approach, utilizing copper-catalyzed intramolecular cyclopropanation and carbooxygenation reactions under oxygen atmosphere [12]. These methodologies take advantage of orthogonal modes of chemical reactivity, with complementary pathways accessible through slight modifications of reaction conditions [12].

Catalytic SystemMechanismYield RangeSubstrate Scope
Boronyl Radical[2σ + 2σ] Cycloaddition85-99%Up to 6 substituents
Photocatalytic[3σ+2σ] Annulation70-92%Diverse functional groups
Ti(III) Catalysis(3 + 3) Annulation68-88%Vinyl azide partners
Copper-MediatedCyclopropanation60-85%Oxygen-compatible

Salt Formation and Purification Techniques

Salt formation of 6-oxa-3-azabicyclo[3.1.1]heptane involves the treatment of the free base with hydrochloric acid to generate the corresponding hydrochloride salt [13]. The hydrochloride salt formation typically proceeds through dissolution of the parent compound in anhydrous dichloromethane followed by dropwise addition of a 2 M solution of anhydrous hydrochloric acid in ether [13]. This process results in precipitation of the hydrochloride salt, which can be isolated through filtration and washing procedures [13].

Purification of the hydrochloride salt involves multiple washing steps with anhydrous dichloromethane to remove unreacted starting material and impurities [13]. The precipitated salt is then dried under vacuum at controlled temperatures ranging from 30-35°C to afford the pure hydrochloride salt as an amorphous solid [13]. Yields for salt formation typically range from 80-90% depending on the specific reaction conditions and purification protocols employed [13].

Crystallization techniques for bicyclic organic compounds require careful selection of appropriate solvents and crystallization conditions [14]. Recrystallization procedures involve dissolution of the impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [14]. The selection of appropriate solvents is critical, as the compound must exhibit high solubility at elevated temperatures and low solubility at reduced temperatures [14].

Salting-out extraction techniques have been developed as efficient methods for purification of water-soluble compounds, including bicyclic salts [15]. These methods involve the addition of inorganic salts to aqueous solutions to reduce the solubility of the target compound and facilitate extraction into organic solvents [15]. The technique proves particularly valuable for compounds with limited water stability that require minimal aqueous exposure during purification [15].

Alternative purification approaches include fractional crystallization methods that exploit differences in solubility between the desired product and impurities [16]. The combination of fractional distillation and recrystallization has proven effective for producing high-purity bicyclic compounds with yields exceeding 90% and purities reaching 99% [16]. Solvent selection for recrystallization involves systematic evaluation of different organic solvents, with optimal ratios typically determined through experimental optimization [16].

Purification MethodConditionsPurity AchievedKey Advantages
HCl Salt FormationDCM/HCl-ether>95%Enhanced water solubility
RecrystallizationTemperature control>98%High purity achievable
Salting-outAqueous/organic>90%Minimal aqueous exposure
Fractional CrystallizationSolvent optimization>99%Combined distillation benefits

Single crystal X-ray diffraction represents the gold standard for determining the three-dimensional structure of crystalline compounds. For 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride, crystallographic analysis provides definitive structural information about the bicyclic framework geometry, intermolecular interactions, and crystal packing arrangements [1] [2] [3].

The bicyclic framework of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride adopts a rigid cage-like structure characterized by two five-membered rings sharing a common bridge [4] [5]. This bridged bicyclic system exhibits unique geometric constraints that influence both its molecular properties and crystal packing behavior. X-ray crystallographic studies of related bicyclic compounds have demonstrated that such frameworks typically crystallize in space groups that accommodate the specific symmetry requirements of the bridged structure [1] [3].

The crystallographic analysis reveals that the compound exists as discrete molecular units in the solid state, with the hydrochloride salt stabilizing the crystal lattice through ionic interactions between the protonated nitrogen center and chloride anions [4] [6]. The presence of the oxygen heteroatom at position 6 and nitrogen at position 3 creates an asymmetric electronic environment within the bicyclic framework, leading to specific packing motifs in the crystal structure [5] [7].

Structural parameters obtained from X-ray crystallography include bond lengths, bond angles, and torsion angles that define the three-dimensional geometry of the molecule. The bicyclo[3.1.1]heptane core structure exhibits characteristic bond distances for carbon-carbon single bonds (approximately 1.54 Å), carbon-oxygen bonds (approximately 1.43 Å), and carbon-nitrogen bonds (approximately 1.47 Å) [8] [9]. The bridgehead carbons, which connect the two five-membered rings, typically show bond angles that deviate from ideal tetrahedral geometry due to ring strain inherent in the bicyclic system [10] [11].

The crystal packing is stabilized by hydrogen bonding interactions involving the hydrochloride functionality, as well as van der Waals forces between adjacent molecules [1] [12]. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the physical properties of the compound, including melting point, solubility, and mechanical properties [13] [14].

Powder X-ray diffraction (PXRD) provides complementary structural information, particularly useful when single crystals are not available or when studying polymorphic forms [15] [16] [17]. PXRD patterns can confirm the identity of crystalline phases, detect the presence of impurities, and monitor phase transitions under various conditions [14] [17].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Correlation)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride in solution. The NMR spectroscopic analysis encompasses one-dimensional ¹H and ¹³C experiments, as well as two-dimensional correlation techniques that establish connectivity patterns within the bicyclic framework [6] [18].

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride exhibits characteristic resonances that reflect the rigid bicyclic structure and the presence of heteroatoms [6] [19] [18]. The bridgehead protons appear as distinct multipets due to their unique magnetic environment created by the bicyclic framework. The methylene protons adjacent to the oxygen and nitrogen heteroatoms show characteristic downfield shifts compared to purely aliphatic methylene groups [20] [21].

The chemical shifts observed in the ¹H NMR spectrum are consistent with the proposed structure, with integration ratios confirming the molecular formula C₅H₁₀ClNO [6] [18]. The coupling patterns observed in the spectrum reflect the J-coupling relationships between neighboring protons, providing information about the relative stereochemistry and conformational preferences of the bicyclic system [22] [23].

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The ¹³C NMR spectrum shows distinct resonances for each carbon environment within the bicyclic structure [20] [24]. The carbons adjacent to the oxygen heteroatom typically appear downfield (approximately 60-80 ppm) compared to purely aliphatic carbons, while carbons adjacent to nitrogen show intermediate chemical shifts [21] [25].

The multiplicities observed in ¹³C NMR, when combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allow for the differentiation between primary, secondary, tertiary, and quaternary carbons within the structure [26] [24].

Two-Dimensional NMR Correlation Techniques

Two-dimensional NMR experiments provide crucial information about connectivity patterns and spatial relationships within the 6-Oxa-3-azabicyclo[3.1.1]heptane framework [20] [22] [23]. COSY (Correlation Spectroscopy) experiments reveal ¹H-¹H coupling relationships, allowing for the assignment of proton resonances and confirmation of the bicyclic connectivity [22] [23].

Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), establish ¹H-¹³C connectivity patterns [20] [21]. These experiments are particularly valuable for confirming the positions of heteroatoms within the bicyclic framework and establishing long-range correlations across the rigid structure [24] [27].

NOESY (Nuclear Overhauser Enhancement Spectroscopy) experiments provide information about spatial proximity between protons, which is especially important for rigid bicyclic systems where through-space interactions can be clearly distinguished from through-bond coupling [20] [27]. These experiments help confirm the three-dimensional structure and can reveal conformational preferences in solution [28].

Quantum Mechanical Calculations of Molecular Geometry

Quantum mechanical calculations using density functional theory (DFT) provide accurate predictions of molecular geometry, electronic structure, and properties for 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride [29] [30] [31] [32]. These computational methods complement experimental techniques by providing detailed insights into electronic distribution, bonding patterns, and structural preferences [33] [34].

DFT Methodology and Functional Selection

Modern DFT calculations employ hybrid functionals such as B3LYP, M06-2X, and PBE0, which incorporate exact Hartree-Fock exchange with density functional correlation energy [30] [32] [33]. The choice of functional significantly influences the accuracy of calculated geometries, with hybrid functionals generally providing better performance for organic molecules containing heteroatoms [30] [34].

Basis set selection is crucial for accurate geometry optimization, with correlation-consistent basis sets such as cc-pVDZ and cc-pVTZ providing systematic convergence toward the complete basis set limit [30] [32]. For 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride, basis sets that include polarization functions are essential for accurate description of the heteroatom bonding environments [31] [33].

Geometry Optimization Results

DFT geometry optimization calculations predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the bicyclic framework [29] [31] [35]. The optimized geometries typically show excellent agreement with experimental X-ray crystallographic data, validating the computational approach [1] [29].

The calculated C-C bond lengths in the bicyclic framework range from 1.52-1.55 Å, consistent with typical single bond distances [31] [9]. The C-O and C-N bond lengths are predicted to be approximately 1.42 Å and 1.47 Å, respectively, reflecting the different bonding characteristics of these heteroatoms [35] [9].

Bond angles in the bicyclic system deviate from ideal tetrahedral geometry due to ring strain, with calculated angles typically ranging from 105-115° depending on the position within the framework [8] [10]. The bridgehead carbons experience the greatest angular distortion due to their unique coordination environment [11] [36].

Electronic Structure Analysis

DFT calculations provide detailed information about the electronic structure of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride, including molecular orbital energies, electron density distributions, and electrostatic potential maps [31] [35]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into chemical reactivity and stability [35] [37].

The presence of heteroatoms significantly influences the electronic structure, with oxygen and nitrogen lone pairs contributing to the HOMO energy levels [31] [35]. The calculated dipole moment reflects the asymmetric distribution of electron density caused by the heteroatoms within the bicyclic framework [35].

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride in various environments [38] [28] [39] [37]. These simulations complement static quantum mechanical calculations by exploring the conformational space accessible to the molecule under thermal conditions [38] [28].

Simulation Methodology

MD simulations employ classical force fields or ab initio methods to describe interatomic interactions and molecular motion [38] [39] [40]. For bicyclic systems, accurate force field parameterization is crucial for reproducing experimental geometries and dynamics [39] [37]. Modern force fields such as AMBER, CHARMM, and OPLS-AA have been successfully applied to heterocyclic compounds [39] [37].

Ab initio molecular dynamics (AIMD) simulations use quantum mechanical calculations at each time step to describe electronic structure and interatomic forces [28] [40]. While computationally more expensive, AIMD provides the most accurate description of chemical bonding and can capture electronic effects that classical force fields may miss [28] [32].

Conformational Sampling and Analysis

The rigid bicyclic framework of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride limits conformational flexibility compared to flexible organic molecules [38] [28]. MD simulations reveal that the bicyclic core maintains its geometric integrity with only small amplitude vibrations around the equilibrium structure [39] [11].

The primary sources of conformational variation arise from substituent orientations and solvent interactions rather than changes in the bicyclic framework itself [38] [28]. Ring puckering motions, which are significant in larger ring systems, are minimal in the constrained bicyclo[3.1.1]heptane framework [11] [36].

Solvent Effects and Environmental Influences

MD simulations in explicit solvent provide information about solvation effects and intermolecular interactions [38] [28]. Different solvents can influence conformational preferences through specific interactions with the heteroatoms or ionic functionality [38] [37].

The hydrochloride salt form shows strong interactions with polar solvents, particularly those capable of hydrogen bonding [6] [7]. These interactions can influence both conformational stability and chemical reactivity of the compound [38] [28].

Thermodynamic and Kinetic Properties

MD simulations enable calculation of thermodynamic properties such as heat capacity, thermal expansion, and phase transition temperatures [39] [37]. The rigid bicyclic structure generally exhibits lower conformational entropy compared to flexible molecules, contributing to its stability and predictable behavior [38] [11].

Dates

Last modified: 08-16-2023

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